FR 180204

Übersicht

Beschreibung

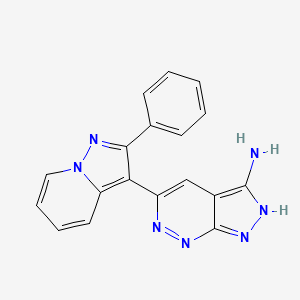

FR 180204 ist eine chemische Verbindung, die für ihre Rolle als selektiver Inhibitor der extrazellulär-signalregulierten Kinasen (ERK) 1 und 2 bekannt ist. Diese Kinasen sind Teil des Mitogen-aktivierten Proteinkinase (MAPK)-Signalwegs, der für verschiedene zelluläre Prozesse wie Proliferation, Differenzierung und Überleben von entscheidender Bedeutung ist . Der vollständige chemische Name der Verbindung lautet 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamin .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Pyrazolo[1,5-a]pyridin-Kerns und die anschließende Funktionalisierung zur Einführung der Pyrazolo[3,4-c]pyridazin-Einheit. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Basen und hohen Temperaturen, um die Cyclisierungsreaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren und Durchflussanlagen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess umfasst auch strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FR 180204 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyridine core and subsequent functionalization to introduce the pyrazolo[3,4-c]pyridazine moiety. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process also includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FR 180204 unterliegt aufgrund des Vorhandenseins mehrerer Stickstoffatome in seiner Struktur hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Typischerweise beinhalten sie Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktionsreaktionen: Beinhalten oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können Substitutionsreaktionen verschiedene substituierte Derivate von this compound liefern, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen modifizieren können, die auf dem Molekül vorhanden sind .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung aufgrund seiner selektiven Inhibition von ERK1 und ERK2 häufig verwendet. Einige seiner wichtigsten Anwendungen sind:

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den MAPK/ERK-Signalweg abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die ATP-Bindungsstelle von ERK1 und ERK2 kompetitiv hemmt. Dies verhindert die Phosphorylierung und Aktivierung dieser Kinasen, wodurch die nachgeschalteten Signalwege blockiert werden, die Zellproliferation, Differenzierung und Überleben regulieren . Die molekularen Ziele von this compound sind die ERK1- und ERK2-Kinasen, und seine Inhibition führt zur Unterdrückung verschiedener zellulärer Prozesse, die durch diese Kinasen vermittelt werden .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Chemical Name : 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine

- Selectivity : IC50 values are 0.14 μM for ERK2 and 0.31 μM for ERK1, indicating a high level of selectivity for ERK over other kinases such as p38α (IC50 = 10 μM) .

This compound functions as an ATP-competitive inhibitor, impacting various cellular processes such as proliferation, differentiation, and apoptosis. Its inhibition of the ERK pathway has implications for treating conditions like rheumatoid arthritis and various cancers.

Rheumatoid Arthritis

In a study using collagen-induced arthritis (CIA) in DBA/1 mice, this compound significantly ameliorated clinical symptoms and reduced plasma anti-collagen type II antibody levels by 62%. The compound also inhibited the proliferation of collagen-reactive T cells in vitro, suggesting its potential as a therapeutic agent for rheumatoid arthritis .

| Parameter | Control (CIA) | This compound Treatment (100 mg/kg) |

|---|---|---|

| Clinical Arthritis Score | High | Significantly Lower |

| Body Weight Loss | Significant | Reduced |

| Plasma Anti-CII Antibodies | Elevated | Decreased by 62% |

Cancer Research

This compound has been studied for its effects on various cancer cell lines, including colorectal cancer. In combination with other agents like API-1, it demonstrated enhanced apoptotic effects and cytotoxicity compared to single-agent treatments. The compound inhibited signaling pathways associated with cell survival and proliferation .

| Cell Line | Treatment | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| DLD-1 | This compound + API-1 | Reduced | Increased |

| LoVo | This compound + API-1 | Reduced | Increased |

Osteoclast Differentiation

In studies examining osteoclast differentiation, this compound was shown to inhibit RANKL-induced signaling pathways, thereby affecting osteoclastogenesis. This suggests potential applications in bone-related diseases such as osteoporosis .

Mechanistic Insights

This compound's mechanism of action involves the inhibition of ERK signaling pathways that are crucial for cell proliferation and survival. By disrupting these pathways, the compound can induce apoptosis in cancer cells and modulate immune responses in autoimmune diseases.

Case Study: Combination Therapy in Colorectal Cancer

A study investigated the synergistic effects of this compound combined with API-1 on colorectal cancer cells (DLD-1 and LoVo). Results showed that this combination led to significant downregulation of anti-apoptotic proteins while enhancing pro-apoptotic markers. This case highlights the potential of this compound in combination therapies for more effective cancer treatment .

Wirkmechanismus

FR 180204 exerts its effects by competitively inhibiting the ATP-binding site of ERK1 and ERK2. This prevents the phosphorylation and activation of these kinases, thereby blocking the downstream signaling pathways that regulate cell proliferation, differentiation, and survival . The molecular targets of this compound are the ERK1 and ERK2 kinases, and its inhibition leads to the suppression of various cellular processes mediated by these kinases .

Vergleich Mit ähnlichen Verbindungen

FR 180204 ist einzigartig aufgrund seiner hohen Selektivität für ERK1 und ERK2 im Vergleich zu anderen Kinasen. Ähnliche Verbindungen sind:

U0126: Ein weiterer ERK-Inhibitor, jedoch mit einem anderen Wirkmechanismus.

PD98059: Hemmt die Upstream-Kinase MEK, die ERK aktiviert.

SP600125: Ein breitbander Kinase-Inhibitor mit Aktivität gegen mehrere Kinasen, einschließlich ERK.

Diese Verbindungen unterscheiden sich in ihrer Selektivität und ihrem Wirkmechanismus, wodurch this compound ein wertvolles Werkzeug für die Untersuchung der spezifischen Rollen von ERK1 und ERK2 in zellulären Prozessen ist .

Biologische Aktivität

FR 180204 is a selective inhibitor of the extracellular signal-regulated kinase (ERK) pathway, specifically targeting ERK1 and ERK2. As an ATP-competitive inhibitor, it has garnered attention for its potential therapeutic applications in various diseases, including cancer. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in different cellular contexts, and relevant case studies.

- Chemical Name: 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine

- Purity: ≥98%

- Selectivity:

- IC50 for ERK2: 0.14 μM

- IC50 for ERK1: 0.31 μM

- IC50 for p38α: 10 μM (30-fold selectivity over ERK)

This compound shows no significant activity against several other kinases, including MEK1, MKK4, IKKα, PKCα, Src, Syc, and PDGFα at concentrations less than 30 μM .

This compound acts by binding to the ATP-binding site of ERK1 and ERK2, inhibiting their kinase activity. This inhibition affects downstream signaling pathways involved in cell proliferation and survival. The compound has been identified as a Type I ATP-competitive inhibitor with a unique binding profile that allows it to selectively inhibit ERK without affecting other MAPKs .

Table: Inhibition Potency of this compound

| Target Kinase | IC50 (μM) | Selectivity |

|---|---|---|

| ERK1 | 0.31 | - |

| ERK2 | 0.14 | - |

| p38α | 10 | 30-fold |

| MEK1 | >30 | Not active |

| MKK4 | >30 | Not active |

| IKKα | >30 | Not active |

Efficacy in Cancer Cell Lines

Research indicates that this compound has significant effects on various cancer cell lines:

- Colorectal Cancer: In studies involving DLD-1 and LoVo cells, this compound demonstrated potent antiproliferative effects when combined with Akt inhibitors (API-1). The combination therapy resulted in enhanced apoptosis and reduced cell viability compared to single-agent treatments .

- Pancreatic Cancer: Treatment with this compound prior to conventional chemotherapeutics showed an additive effect on cancer cell viability over three days of treatment. This suggests that MEK inhibition can enhance the efficacy of standard chemotherapy regimens .

Inhibition of Specific Pathways

This compound has been shown to inhibit TGFβ-induced AP-1 activation in Mv1Lu cells with an IC50 of 3.1 μM. This inhibition is crucial as AP-1 is involved in various cellular processes including proliferation and differentiation .

Case Study: COX-2 Expression

In a study involving MG-63 osteosarcoma cells pre-incubated with this compound followed by LPA treatment, the compound effectively inhibited COX-2 induction. This suggests potential applications in inflammatory conditions where COX-2 plays a critical role .

Eigenschaften

IUPAC Name |

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-10H,(H3,19,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVECMUKVOMUNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=NN5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.